Lipophilicity (XLogP3) Head-to-Head Comparison vs. Des-Methyl Analog
1-(4-Methylphenyl)-3-propylpyrazol-5-ol exhibits a computed XLogP3 value of 3.0, representing a +0.4 log unit increase in lipophilicity relative to the des-methyl analog 1-phenyl-3-propyl-1H-pyrazol-5-ol (XLogP3 = 2.6) [1]. This difference corresponds to a predicted ~2.5-fold higher partition coefficient (logP difference of 0.4 ≈ 2.5× in concentration ratio) between octanol and water phases [2]. In medicinal chemistry contexts, a ΔlogP of this magnitude is sufficient to significantly alter membrane permeability and oral absorption potential, as well as in vitro assay behavior due to differential non-specific binding [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 1-Phenyl-3-propyl-1H-pyrazol-5-ol: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025.09.15 release); identical computational method applied to both compounds |
Why This Matters
The +0.4 logP increment means the target compound is predicted to partition ~2.5× more readily into lipid environments, directly impacting passive membrane permeability, CYP450 susceptibility, and plasma protein binding—critical selection criteria for lead optimization programs.
- [1] PubChem Computed Properties: XLogP3 values for CID 16414548 (3.0) and CID 16422120 (2.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/925014-46-6 and https://pubchem.ncbi.nlm.nih.gov/compound/1005716-72-2 (accessed 2026-05-02). View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. https://doi.org/10.1021/cr60274a001 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
